1-Benzyl-4-bromopyrazole-3-carboxylic acid
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Overview
Description
1-Benzyl-4-bromopyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the first position, a bromine atom at the fourth position, and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-bromopyrazole-3-carboxylic acid typically involves the bromination of 1-benzylpyrazole-3-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the fourth position of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-bromopyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a corresponding ester or amide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids or alkenes in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Reactions: Formation of 1-benzyl-4-substituted pyrazole-3-carboxylic acids.
Oxidation Reactions: Formation of esters or amides.
Coupling Reactions: Formation of biaryl or aryl-alkene derivatives.
Scientific Research Applications
1-Benzyl-4-bromopyrazole-3-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-bromopyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
1-Benzyl-3-carboxypyrazole: Lacks the bromine atom, resulting in different reactivity and binding properties.
4-Bromo-3-carboxypyrazole: Lacks the benzyl group, affecting its lipophilicity and overall biological activity.
1-Benzyl-4-chloropyrazole-3-carboxylic acid: Chlorine substitution instead of bromine, leading to variations in chemical reactivity and biological interactions.
Uniqueness: 1-Benzyl-4-bromopyrazole-3-carboxylic acid is unique due to the combined presence of the benzyl group, bromine atom, and carboxylic acid group, which collectively contribute to its distinct chemical and biological properties. This combination allows for versatile modifications and applications in various research fields .
Properties
IUPAC Name |
1-benzyl-4-bromopyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-7-14(13-10(9)11(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSMFTFLCGDYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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